4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester
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Overview
Description
4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic organic compound with the molecular formula C6H7NO4 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with carboxylic acids, leading to the formation of the oxazole ring through nucleophilic attack and intramolecular cyclization . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohols or other reduced derivatives.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield 4-formyl-oxazole-2-carboxylic acid methyl ester, while reduction may produce 4-methyl-oxazole-2-carboxylic acid methyl ester.
Scientific Research Applications
4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable chemical reactivity.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity and synthetic utility.
Uniqueness: 4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester is unique due to its specific oxazole ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)5-7-4(2-8)3-11-5/h3,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMYAYZCGEEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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